4-Propoxyphenyl 4-(butan-2-yl)benzoate
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Overview
Description
4-Propoxyphenyl 4-(butan-2-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a propoxy group attached to a phenyl ring and a butan-2-yl group attached to a benzoate moiety. Its molecular formula is C20H24O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxyphenyl 4-(butan-2-yl)benzoate typically involves esterification reactions. One common method is the reaction between 4-propoxyphenol and 4-(butan-2-yl)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Propoxyphenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Propoxyphenyl 4-(butan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4-(butan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Propoxyphenyl 4-(butyl)benzoate
- 4-Propoxyphenyl 4-(methyl)benzoate
- 4-Propoxyphenyl 4-(ethyl)benzoate
Comparison: Compared to its analogs, 4-Propoxyphenyl 4-(butan-2-yl)benzoate exhibits unique properties due to the presence of the butan-2-yl group. This structural difference can influence its reactivity, solubility, and biological activity. For instance, the butan-2-yl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Properties
CAS No. |
62716-97-6 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-butan-2-ylbenzoate |
InChI |
InChI=1S/C20H24O3/c1-4-14-22-18-10-12-19(13-11-18)23-20(21)17-8-6-16(7-9-17)15(3)5-2/h6-13,15H,4-5,14H2,1-3H3 |
InChI Key |
LBEYGEYZICJIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)CC |
Origin of Product |
United States |
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